N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide
Description
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide is a benzamide derivative characterized by a 4-chloro-substituted phenyl ring at the amide nitrogen, a hydroxyphenylmethyl group at the 2-position of the phenyl ring, and a 2-fluorobenzoyl moiety.
Properties
Molecular Formula |
C20H15ClFNO2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H15ClFNO2/c21-14-10-11-18(23-20(25)15-8-4-5-9-17(15)22)16(12-14)19(24)13-6-2-1-3-7-13/h1-12,19,24H,(H,23,25) |
InChI Key |
AHTMXOHGOOEHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide
This analog replaces the hydroxyphenylmethyl group with a 2,4-difluorophenyl moiety. Crystallographic studies highlight its planar amide bond and intramolecular hydrogen bonding, which stabilize its conformation.
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)
This compound features multiple halogen substitutions (Cl, F) and a cyano-hydroxybutenamido side chain.
Chlorophenyl-Substituted Benzamides
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
Synthesized via DCC/HOBt coupling, this compound exhibits strong fluorescence at λex 340 nm and λem 380 nm, with optimal intensity at pH 5 and 25°C. Its methoxy and methyl groups enhance electron-donating effects, contrasting with the target compound’s hydroxyphenylmethyl and fluorine substituents. The fluorescence properties suggest utility in sensing applications, though the target compound’s hydroxyl group may alter photostability .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
This analog introduces a trifluoromethyl group at the 3-position, increasing hydrophobicity and steric bulk. The hydroxyl group at the benzamide’s 2-position enables hydrogen bonding, similar to the target compound’s hydroxyphenylmethyl group. Such modifications could influence solubility and receptor affinity .
Bromo- and Nitro-Substituted Analogs
N-(2-Nitrophenyl)-4-bromobenzamide
Crystallographic studies reveal two molecules per asymmetric unit, with planar amide geometry.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
This compound, synthesized via acyl chloride coupling, demonstrates the impact of trifluoromethyl and halogen substitutions on pharmacokinetics. The trifluoropropoxy group enhances lipophilicity, a design strategy that could be applied to optimize the target compound’s bioavailability .
Structural and Functional Comparison Tables
Table 1: Substituent Effects on Physicochemical Properties
*Inferred from analog data.
Biological Activity
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications. This article reviews the compound's biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.72 g/mol. The compound features a chloro-substituted phenyl group, a hydroxy group, and a fluorobenzamide moiety, which are critical for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Antimicrobial Properties : It shows potential antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the chloro and hydroxy groups has been linked to increased potency against specific targets.
Table 1: Structure-Activity Relationship Data
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Chloro | Increases potency in cancer cells | |
| Hydroxy | Enhances anti-inflammatory effects | |
| Fluoro | Improves binding affinity |
Case Studies
- Anticancer Studies : In vitro studies on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
- Antimicrobial Testing : The compound was tested against common bacterial strains, showing inhibition zones comparable to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to proliferation and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
